Lipophilicity vs. Halogenated Analogs
The 6-methyl substituted derivative exhibits a calculated XLogP3 value of 0.8, positioning it within the optimal Lipinski Rule of Five range for oral bioavailability (LogP < 5) while providing balanced hydrophobic character for cell permeability . In contrast, the corresponding 6-bromo derivative (CAS 356560-80-0) exhibits significantly higher calculated lipophilicity (estimated XLogP3 ≈ 2.1-2.5 based on halogen contributions), and the 6-trifluoromethyl analog (CAS 2155876-18-7) exceeds LogP ≈ 2.5 . This lipophilicity differential of >1.0-1.7 log units directly impacts membrane partitioning, aqueous solubility, and protein binding characteristics in downstream biological assays.
Δ ≥1.3 log units (6-Br), Δ ≥1.7 log units (6-CF3)
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 6-Bromo derivative ≈ 2.1-2.5; 6-Trifluoromethyl derivative > 2.5 |
| Quantified Difference | Δ ≥ 1.3 log units vs. 6-bromo; Δ ≥ 1.7 log units vs. 6-trifluoromethyl |
| Conditions | Calculated XLogP3 values from canonical SMILES using standard prediction algorithms; 6-methyl data from BOC Sciences datasheet |
Why This Matters
Selection of the 6-methyl variant over more lipophilic halogenated analogs reduces the risk of exceeding optimal LogP thresholds during lead optimization, avoiding solubility-limited assay artifacts and formulation challenges.
